molecular formula C7H10ClN3O B1464566 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1249072-73-8

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol

Cat. No. B1464566
CAS RN: 1249072-73-8
M. Wt: 187.63 g/mol
InChI Key: IAEHXVGXKRPYFO-UHFFFAOYSA-N
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Description

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol, also known as CPMA, is an organic compound with a molecular formula of C6H10ClN3O. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CPMA has been widely studied due to its potential applications in various fields, including medicinal chemistry, medicinal biochemistry, and drug development.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Pyrazole derivatives, including those structurally related to "2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol," have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown significant activity against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as leads for developing new antimicrobial agents (Hassan, 2013).

Synthesis and Biological Activity

  • Novel derivatives have been synthesized for potential applications in treating infections and diseases. For instance, microwave-assisted synthesis has facilitated the creation of double-headed derivatives with promising results against microbial strains, suggesting a pathway for developing new therapeutic agents (Haggam, 2021).

Antiviral and Enzyme Inhibition

  • Schiff bases derived from similar structural frameworks have been studied for their potential as inhibitors against vital enzymes in pathogenic microorganisms, including those relevant to SARS-CoV-2. Such compounds have shown good inhibitory activity, which could be pivotal in the search for treatments against viruses and other pathogens (Al‐Janabi et al., 2020).

Structural and Synthetic Applications

  • The versatile chemistry of pyrazine derivatives allows for their use in synthesizing complex molecular structures, which are critical in drug development and material science. Research has shown how these compounds can serve as building blocks for creating various pharmacologically active molecules (Kukuljan et al., 2016).

Corrosion Inhibition

  • Bipyrazole derivatives, closely related to the discussed compound, have been examined for their role as corrosion inhibitors, showcasing the potential of such molecules in protecting metals against corrosion, which is essential for industrial applications (Bouklah et al., 2020).

properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-6(8)9-2-3-10-7/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHXVGXKRPYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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